molecular formula C18H13N3O2S2 B15037171 (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15037171
M. Wt: 367.4 g/mol
InChI Key: VRTUBFAOGKAXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazolidinone derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors due to its diverse functional groups.

Medicine

In medicinal chemistry, it is explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-stacking with its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure.

    Indole Derivatives: Compounds containing an indole moiety.

Uniqueness

What sets (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one apart is its combination of these two structures, providing a unique set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H13N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[4-hydroxy-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C18H13N3O2S2/c1-20(11-7-3-2-4-8-11)21-17(23)15(25-18(21)24)14-12-9-5-6-10-13(12)19-16(14)22/h2-10,23H,1H3

InChI Key

VRTUBFAOGKAXPI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.